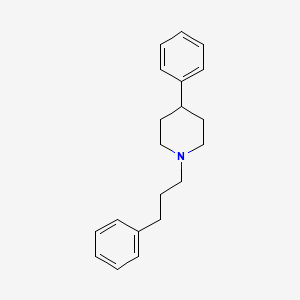
4-Phenyl-1-(3-phenylpropyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-1-(3-phenylpropyl)piperidine is a chemical compound that features a piperidine ring substituted with a phenyl group at the 4-position and a 3-phenylpropyl group at the 1-position. This compound is part of a class of chemicals known for their diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-(3-phenylpropyl)piperidine typically involves the alkylation of 4-phenylpiperidine with 3-phenylpropyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-(3-phenylpropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
4-Phenyl-1-(3-phenylpropyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of analgesics and other therapeutic compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-(3-phenylpropyl)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing physiological processes. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperidine: A simpler analog with a phenyl group at the 4-position of the piperidine ring.
1-Phenyl-1-(3-phenylpropyl)piperidine: Similar structure but with different substitution patterns.
4-(3-Phenylpropyl)piperidine: Another analog with a phenylpropyl group at the 4-position.
Uniqueness
4-Phenyl-1-(3-phenylpropyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s structure allows for unique interactions with molecular targets, making it valuable in medicinal chemistry and other research fields .
Properties
CAS No. |
136534-52-6 |
|---|---|
Molecular Formula |
C20H25N |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
4-phenyl-1-(3-phenylpropyl)piperidine |
InChI |
InChI=1S/C20H25N/c1-3-8-18(9-4-1)10-7-15-21-16-13-20(14-17-21)19-11-5-2-6-12-19/h1-6,8-9,11-12,20H,7,10,13-17H2 |
InChI Key |
NICAAVHYYGSEJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


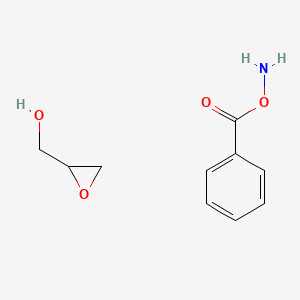
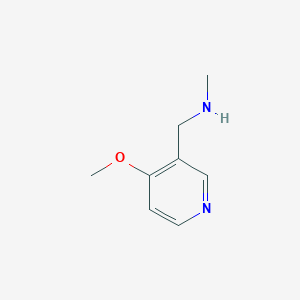
![Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14271337.png)
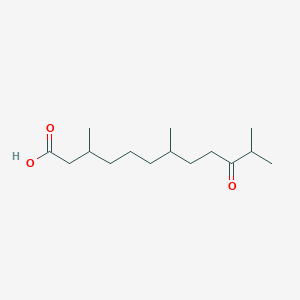
![2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B14271343.png)
![4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine](/img/structure/B14271351.png)
![5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide](/img/structure/B14271359.png)
![2-Bromo-1-(4'-hexyl[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B14271363.png)

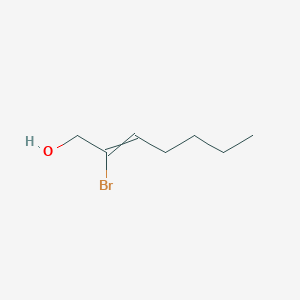
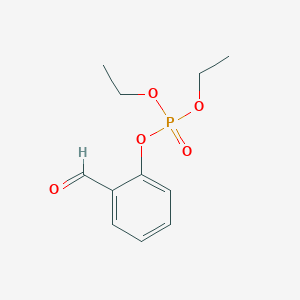
![Phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B14271396.png)


